N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Description
N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS: 156425-51-3; MFCD14584783) is a halogenated nitroaromatic compound featuring a trifluoroacetamide moiety. It is cataloged as a specialty chemical in nitro compound libraries, indicating its role as a synthetic intermediate in pharmaceuticals or agrochemicals . The compound’s structure includes a bromine atom at the 4-position, a nitro group at the 2-position, and a trifluoromethyl group at the 5-position of the phenyl ring. These substituents confer electron-withdrawing properties, influencing its reactivity in electrophilic substitution or reduction reactions. Purity grades for commercial samples typically reach 95% .
Properties
IUPAC Name |
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF6N2O3/c10-4-2-6(18(20)21)5(1-3(4)8(11,12)13)17-7(19)9(14,15)16/h1-2H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDJYCKTHFOWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597211 | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156425-51-3 | |
| Record name | N-[4-Bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of 3-(Trifluoromethyl)toluene
Nitration employs a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to achieve 85–90% yield of 2-nitro-3-(trifluoromethyl)toluene. The nitro group preferentially occupies the ortho position due to the steric and electronic influence of the trifluoromethyl group.
Table 1: Nitration Conditions and Outcomes
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Maximizes regioselectivity |
| HNO₃ Concentration | 65–68% | Prevents over-nitration |
| Reaction Time | 4–6 hours | Completes conversion |
Bromination of 2-Nitro-3-(trifluoromethyl)toluene
Bromination uses N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 4-bromo-2-nitro-3-(trifluoromethyl)toluene. The para-bromination is favored due to the nitro group’s meta-directing effect, achieving 78–82% yield.
Key Variables :
-
Catalyst : FeBr₃ (0.5 mol%) enhances reaction rate.
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Solvent : CCl₄ minimizes polar byproducts.
Trifluoromethylation and Acetylation Strategies
Trifluoromethylation via Ullmann Coupling
The introduction of the trifluoromethyl group at position 5 employs a copper(I)-catalyzed Ullmann reaction. 4-Bromo-2-nitro-3-(trifluoromethyl)toluene reacts with methyl trifluorocuprate (CF₃Cu) in dimethylformamide (DMF) at 120°C, yielding 4-bromo-2-nitro-5-(trifluoromethyl)toluene (70–75% yield).
Table 2: Trifluoromethylation Parameters
| Condition | Optimization Insight |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Solvent Polarity | DMF > THF |
Acetylation with Trifluoroacetic Anhydride
The penultimate step involves reducing the nitro group to an amine using hydrogen gas (H₂) over a palladium/carbon catalyst, followed by acetylation. The amine intermediate reacts with trifluoroacetic anhydride in dichloromethane at 25°C, achieving 90–95% conversion.
Critical Considerations :
-
Purification : Column chromatography (SiO₂, hexane/ethyl acetate) removes unreacted anhydride.
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Side Reactions : Over-acetylation is mitigated by stoichiometric control.
Industrial-Scale Production Techniques
Industrial methods prioritize cost efficiency and safety. Continuous flow reactors replace batch processes for nitration and bromination, reducing reaction times by 40% and improving heat dissipation. A representative pilot-scale setup achieves a throughput of 50 kg/day with 88% overall yield.
Table 3: Scalability Metrics
| Process | Batch Yield | Continuous Flow Yield |
|---|---|---|
| Nitration | 85% | 89% |
| Bromination | 78% | 83% |
| Trifluoromethylation | 70% | 75% |
Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitutions
The trifluoromethyl group’s strong electron-withdrawing effect complicates subsequent substitutions. Computational modeling (DFT) predicts favorable sites for nitration and bromination, enabling pre-synthetic optimization.
Byproduct Formation in Acetylation
Trace amounts of diacetylated byproducts are removed via recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position and the nitro group at the ortho position enable nucleophilic aromatic substitution (NAS) and related transformations.
Key Reactions:
Functional Group Transformations
The trifluoroacetamide moiety participates in hydrolysis and condensation reactions.
Hydrolysis:
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Acid-Catalyzed Hydrolysis :
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Conditions : 6 M HCl, reflux (110°C).
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Product : 4-Bromo-2-nitro-5-(trifluoromethyl)aniline.
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Mechanism : Cleavage of the amide bond yields the aniline derivative, retaining the nitro and trifluoromethyl groups.
-
Condensation:
-
Schiff Base Formation :
Coupling Reactions
The bromine atom facilitates cross-coupling reactions to form complex architectures.
Examples:
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro and trifluoromethyl groups deactivate the ring, directing incoming electrophiles to specific positions.
Nitration/Sulfonation:
-
Limited reactivity due to deactivation; reactions require strong acids (H₂SO₄, HNO₃) and elevated temperatures .
Radical Reactions
The bromine atom participates in radical-mediated processes:
-
Ullmann-Type Coupling :
Stability Under Oxidative/Reductive Conditions
Comparative Reactivity Insights
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Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in substitution reactions .
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Nitro Group : Acts as a meta-directing group but complicates reduction pathways due to competing side reactions .
Industrial-Scale Reaction Optimization
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is in medicinal chemistry. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules. Its trifluoromethyl and bromo substituents enhance biological activity and selectivity.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the trifluoromethyl group can lead to enhanced cytotoxic activity against specific cancer cell lines .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A study found that certain derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .
Agrochemicals
This compound is explored for its applications in agrochemicals. Its unique structure allows it to act as a herbicide or pesticide.
Research Findings
- Herbicidal Activity : Research has shown that compounds with similar structures demonstrate effective herbicidal properties against a range of weeds. This suggests that this compound could be developed into a new class of herbicides .
Materials Science
In materials science, the compound is studied for its potential use in developing advanced materials with specific electronic and optical properties.
Applications in Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated. The trifluoromethyl groups contribute to improved thermal stability and chemical resistance of the polymers.
Summary Table of Applications
Mechanism of Action
The mechanism by which N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and nitro groups can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Bromo-2-chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
- CAS : 2635937-82-3
- Molecular Formula: C₉H₃BrClF₆NO
- Key Differences : Replaces the nitro group with chlorine.
- Properties : Higher stability due to the less reactive chlorine substituent. Hazard statements (H315, H319, H335) indicate skin/eye irritation and respiratory sensitization .
- Applications : Likely used in cross-coupling reactions where chlorine acts as a leaving group.
N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
- CAS : 172215-95-1
- Molecular Formula : C₉H₆ClF₃N₂O₃
- Key Differences : Bromine replaced with chlorine; trifluoromethyl and nitro groups shifted to 6- and 2-positions, respectively.
- Properties : Reduced molecular weight (282.6 g/mol) compared to the target compound. Registered in Wikidata (Q82258837) for computational chemistry studies .
Functional Group Modifications
N-(4-Amino-2-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide
- CAS : 2092930-00-0
- Key Differences: Nitro group replaced with amino (-NH₂).
- Properties: The amino group enhances nucleophilicity, making it suitable for condensation or diazotization reactions. No hazard data reported, but amino groups may pose toxicity risks .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide
- Molecular Formula : C₁₃H₁₄ClF₃N₂O₂
- Key Differences: Incorporates a morpholino ring instead of nitro and bromine.
- Applications likely include kinase inhibitors or GPCR-targeted drug candidates .
Trifluoromethyl-Containing Analogues
N-(4-Bromo-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
- Similarity Score : 0.93 (vs. target compound)
- Key Differences : Trifluoromethyl group at the 3-position instead of 5-position.
- Properties : Altered regiochemistry may affect binding affinity in medicinal chemistry applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hazard Statements |
|---|---|---|---|---|---|
| Target Compound | 156425-51-3 | C₉H₃BrF₆N₂O₃ | 356.03 | Br, NO₂, CF₃ | Not reported |
| N-(4-Bromo-2-chloro-5-CF₃-phenyl)-TFAA | 2635937-82-3 | C₉H₃BrClF₆NO | 363.47 | Br, Cl, CF₃ | H315, H319, H335 |
| N-[4-Chloro-2-nitro-6-CF₃-phenyl]acetamide | 172215-95-1 | C₉H₆ClF₃N₂O₃ | 282.60 | Cl, NO₂, CF₃ | Not reported |
Table 2: Application and Reactivity Comparison
| Compound Name | Primary Applications | Reactivity Profile |
|---|---|---|
| Target Compound | Pharmaceutical intermediate, nitroaromatic synthesis | Electrophilic substitution, nitro reduction |
| N-(4-Amino-2-bromo-5-F-phenyl)-TFAA | Diazonium salt precursor | Nucleophilic aromatic substitution |
| N-[2-Chloro-5-CF₃-phenyl]-2-morpholinoacetamide | Kinase inhibitor development | Hydrogen bonding with biological targets |
Biological Activity
N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide (CAS Number: 156425-51-3) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₃BrF₆N₂O₃
- Molecular Weight : 381.04 g/mol
- Melting Point : 108–110 °C
- Structural Characteristics : The compound contains a trifluoroacetamide moiety and a bromonitrophenyl group, which are significant in determining its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that compounds containing nitro and trifluoromethyl groups often exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate effective minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 4.88 |
| 2 | B. mycoides | 8.00 |
| 3 | C. albicans | 16.00 |
The presence of the trifluoromethyl group in the structure enhances lipophilicity, potentially improving membrane permeability and antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| A549 | 44.4 | 52.1 |
| HCT116 | 12.4 | 52.1 |
| HePG2 | 17.8 | 52.1 |
These results suggest that this compound may serve as a lead for developing novel anticancer agents due to its potency compared to established drugs .
Case Studies and Research Findings
-
Synthesis and Evaluation :
A study synthesized several derivatives of the compound and evaluated their biological activities against Mycobacterium tuberculosis. The most potent derivative exhibited an MIC of 4 µg/mL against both rifampicin-resistant and sensitive strains . -
Structure-Activity Relationship (SAR) :
SAR studies have highlighted the importance of substituent positioning on the phenyl ring affecting biological activity. For example, compounds with a bromine atom at the para position showed enhanced activity compared to those with other halogen substitutions . -
Safety Profile :
The safety profile of this compound was assessed in vitro using Vero cell lines, indicating a good safety margin with minimal cytotoxic effects at therapeutic concentrations .
Q & A
What are the optimal synthetic routes for N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide?
Basic Research Question
Methodological Answer:
The synthesis involves sequential functionalization of the phenyl core:
Nitration and Bromination: Introduce nitro and bromo groups at positions 2 and 4, respectively, using mixed acid (HNO₃/H₂SO₄) and Br₂/FeBr₃. Monitor reaction progression via TLC or HPLC .
Trifluoromethylation: Employ Umemoto’s reagent or CF₃Cu for regioselective trifluoromethylation at position 5 .
Acetylation: React with trifluoroacetic anhydride under anhydrous conditions (e.g., DCM, pyridine catalyst) to install the trifluoroacetamide group.
Key Validation: Use HPLC (≥95% purity benchmark ) and ¹⁹F NMR (δ -70 to -75 ppm for CF₃ groups ).
How can researchers characterize the compound’s purity and structural integrity?
Basic Research Question
Methodological Answer:
Combine orthogonal analytical techniques:
- HPLC: Assess purity using C18 columns (e.g., 95% purity threshold ) with UV detection at 254 nm.
- NMR Spectroscopy: Confirm structure via ¹H (e.g., aromatic protons δ 7.5–8.5 ppm), ¹³C, and ¹⁹F NMR (trifluoromethyl groups δ -70 to -75 ppm ).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected m/z ~452.93).
- X-ray Crystallography: Resolve crystal packing and bond angles (as in analogous compounds ).
How can contradictions in spectroscopic data during characterization be resolved?
Advanced Research Question
Methodological Answer:
Contradictions often arise from impurities or solvent effects. Strategies include:
- Orthogonal Validation: Cross-check NMR with IR (C=O stretch ~1680 cm⁻¹) and elemental analysis.
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., dehalogenated or nitro-reduced derivatives ).
- Computational Validation: Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions .
What computational methods predict the compound’s reactivity and binding affinity?
Advanced Research Question
Methodological Answer:
- Reactivity: Apply DFT to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Binding Studies: Use molecular docking (AutoDock Vina) to model interactions with biological targets (e.g., enzymes in agrochemical pathways ).
- Solubility Prediction: Employ COSMO-RS to estimate logP (~3.5) and solubility in organic solvents .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Methodological Answer:
Focus on the trifluoroacetamide and nitro groups:
Analog Synthesis: Replace Br with Cl/I or nitro with cyano to assess electronic effects.
Biological Assays: Test derivatives against target receptors (e.g., mitochondrial complex inhibitors ) using IC₅₀ assays.
Metabolic Stability: Evaluate the trifluoroacetamide’s resistance to hydrolysis via liver microsome assays .
What protocols ensure stability under varying storage conditions?
Basic Research Question
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity: Use amber vials to prevent nitro group photolysis.
- Recommended Conditions: -20°C under argon for long-term storage (similar to nitroaryl compounds ).
How to identify and mitigate synthetic impurities?
Advanced Research Question
Methodological Answer:
- Impurity Tracking: Use LC-MS to detect common byproducts (e.g., de-brominated or over-nitrated species ).
- Chromatographic Resolution: Optimize HPLC gradients (e.g., 0.1% TFA in acetonitrile/water) to separate impurities.
- Process Refinement: Reduce bromination time to minimize di-substitution or employ scavengers (e.g., Na₂SO₃) for nitro group stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
